4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C13H17N3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities . For instance, piperazine derivatives have been associated with antiviral, antipsychotic, antimicrobial, anti-HIV-1 activities .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Biochemical Analysis
Biochemical Properties
4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes . These changes can impact cellular metabolism, leading to variations in the production and utilization of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, while doses outside this range may have minimal or no effect .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is a key factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and overall effects on cellular function.
Properties
IUPAC Name |
4,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-7-10(2)12-11(8-9)17-13(15-12)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTGTAWRTRKWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCNCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.